molecular formula C15H14N2O2S B15038342 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

Cat. No.: B15038342
M. Wt: 286.4 g/mol
InChI Key: CTPIXHQGQQOTHF-LVVPDBGKSA-N
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Description

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiophene ring, a methoxyphenyl group, and a carbohydrazide moiety, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and (2-methoxyphenyl)prop-2-en-1-al. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C15H14N2O2S/c1-19-13-8-3-2-6-12(13)7-4-10-16-17-15(18)14-9-5-11-20-14/h2-11H,1H3,(H,17,18)/b7-4+,16-10+

InChI Key

CTPIXHQGQQOTHF-LVVPDBGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CS2

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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